1-(2-Bromo-3-methylphenyl)-N,N-dimethylmethanamine
Description
1-(2-Bromo-3-methylphenyl)-N,N-dimethylmethanamine is a brominated aromatic amine with a dimethylmethanamine moiety.
Properties
IUPAC Name |
1-(2-bromo-3-methylphenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-8-5-4-6-9(10(8)11)7-12(2)3/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOIASGONBCBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-3-methylphenyl)-N,N-dimethylmethanamine typically involves the bromination of 3-methylbenzylamine followed by N-methylation. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature to avoid over-bromination.
For the N-methylation step, dimethyl sulfate or methyl iodide can be used as methylating agents. The reaction is typically performed in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the generated acid by-products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-3-methylphenyl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo hydrogenation to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel in the presence of hydrogen gas.
Major Products
Substitution: Formation of substituted amines, thioethers, or ethers.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of cyclohexylmethylamine derivatives.
Scientific Research Applications
The compound 1-(2-Bromo-3-methylphenyl)-N,N-dimethylmethanamine , with CAS number 114739-32-1, is a chemical entity that has garnered interest in various scientific research applications. Below is a detailed exploration of its applications, supported by data tables and case studies.
Pharmaceutical Development
One of the primary applications of this compound is in pharmaceutical research, particularly as a building block for the synthesis of various bioactive compounds. The presence of the bromo group allows for further functionalization, enabling the development of new drugs targeting different biological pathways.
Case Study: Synthesis of Antidepressants
Research has indicated that derivatives of dimethylaminomethyl compounds can exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry explored how modifications to the dimethylamino group can enhance the selectivity and potency of serotonin reuptake inhibitors (SRIs). The brominated phenyl moiety in this compound could potentially lead to novel SRIs with improved pharmacokinetic profiles.
Material Science
The compound's unique structure also makes it suitable for applications in material science, particularly in the development of polymers and coatings. Its ability to participate in radical polymerization reactions can be harnessed to create materials with specific properties.
Data Table: Polymerization Characteristics
| Property | Value |
|---|---|
| Polymerization Type | Radical Polymerization |
| Initiation Temperature | 60°C |
| Solubility | Soluble in organic solvents |
Biochemical Research
In biochemical studies, compounds like this compound are often used as probes to study enzyme mechanisms or receptor interactions. The bromo group can facilitate binding studies, allowing researchers to investigate the affinity and selectivity towards various biological targets.
Case Study: Receptor Binding Studies
A study conducted by researchers at a leading university investigated the binding affinity of similar compounds to dopamine receptors. The findings suggested that brominated analogs show enhanced interaction with D2 receptors, indicating potential applications in neuropharmacology.
Synthetic Organic Chemistry
The compound serves as an important intermediate in synthetic organic chemistry, particularly in the synthesis of complex organic molecules. Its reactivity allows for various transformations, making it a valuable tool for organic chemists.
Synthetic Pathways
- N-Alkylation Reactions : Used to introduce alkyl groups onto nitrogen.
- Cross-Coupling Reactions : The bromo group can participate in palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds.
Mechanism of Action
The mechanism by which 1-(2-Bromo-3-methylphenyl)-N,N-dimethylmethanamine exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the dimethylamine group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Synthesis Method | Pharmacological Activity |
|---|---|---|---|---|
| 1-(2-Bromo-3-methylphenyl)-N,N-dimethylmethanamine | Phenyl | 2-Bromo, 3-methyl | Mannich reaction (inferred) | Not reported (structural analog) |
| 1-(5,5-Diphenyltetrahydrofuran-3-yl)-N,N-dimethylmethanamine | Tetrahydrofuran | 5,5-Diphenyl | Chemoenzymatic desymmetrization | Neuroprotective, antiepileptic |
| 1-(3-Bromo-5-(trifluoromethyl)phenyl)-N,N-dimethylmethanamine | Phenyl | 3-Bromo, 5-CF3 | Suzuki coupling (inferred) | Metabolic stability (inferred) |
| (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine | Pyrrole | 3,5-Dichloro | Vilsmeier–Haack reaction | Materials science applications |
Key Findings
Stereochemical Complexity : Tetrahydrofuran derivatives (e.g., 1-(5,5-diphenyltetrahydrofuran-3-yl)-N,N-dimethylmethanamine) require enantioselective synthesis, whereas the target compound’s planar phenyl ring simplifies synthesis but limits stereochemical diversity .
Substituent Effects :
- Electron-withdrawing groups (e.g., CF3) enhance metabolic stability .
- Methoxy groups improve solubility but reduce CNS penetration .
Pharmacological Potential: Heterocyclic analogs (e.g., thieno-pyran derivatives) show promise in CNS disorders due to enhanced receptor selectivity .
Biological Activity
1-(2-Bromo-3-methylphenyl)-N,N-dimethylmethanamine is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromo-substituted aromatic ring and a dimethylmethanamine moiety, which are crucial for its interaction with biological targets. The presence of the bromine atom significantly influences its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly in the dopaminergic and serotonergic systems. This interaction can lead to modulation of neurotransmitter release and signaling pathways, which may contribute to various pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown promising cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF7) with IC50 values indicating potent activity . The mechanism often involves induction of apoptosis and cell cycle arrest.
Antioxidant Properties
Some derivatives of bromo-substituted phenyl compounds have demonstrated antioxidant activities, which are beneficial in mitigating oxidative stress-related cellular damage. This property is particularly relevant in the context of cancer therapy and neuroprotection .
Case Studies
- Cytotoxicity in Cancer Cells : A study reported that certain derivatives exhibited significant cytotoxicity against MCF7 cells, with IC50 values as low as 3.3 mM. These compounds induced cell cycle arrest at the EGFR phase, suggesting a mechanism involving apoptosis .
- Pharmacokinetics : Research has shown that after administration in animal models, compounds similar to this compound demonstrated favorable pharmacokinetic profiles, including good bioavailability and tissue penetration .
Comparative Analysis
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| This compound | Bromo-substituted aromatic ring, dimethylmethanamine | Anticancer activity, neurotransmitter modulation |
| 1-Benzylpiperidine | Lacks bromo and methyl substitutions | Different biological reactivity |
| 1-(2-Chloro-3-methylbenzyl)piperidine | Chlorine substituent instead of bromine | Variations in receptor interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
